molecular formula C9H10Cl2O2 B12429570 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4

2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4

Cat. No.: B12429570
M. Wt: 225.10 g/mol
InChI Key: MCVIDUDFKDIJMZ-CQOLUAMGSA-N
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Description

2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 is a deuterated analog of 2-[(2,6-dichlorobenzyl)oxy]ethanol, a compound characterized by a 2,6-dichlorobenzyl ether group linked to an ethoxyethanol backbone. The deuteration at four positions (denoted by -d4) enhances its utility as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) studies, particularly for quantifying non-deuterated analogs in biological or pharmaceutical matrices . This compound is structurally related to several pharmacologically active agents, such as isoconazole and vilanterol derivatives, which share the 2,6-dichlorobenzyloxy moiety but differ in functional group substitutions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10Cl2O2

Molecular Weight

225.10 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-[(2,6-dichlorophenyl)methoxy]ethanol

InChI

InChI=1S/C9H10Cl2O2/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2/i4D2,5D2

InChI Key

MCVIDUDFKDIJMZ-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC1=C(C=CC=C1Cl)Cl)O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCO)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism, where the ethoxide ion from ethanol-d4 attacks the electrophilic carbon in 2,6-dichlorobenzyl chloride, displacing the chloride ion. Deuterium incorporation occurs at the ethanol moiety, ensuring isotopic labeling.

Reaction Equation :
$$
\text{2,6-Dichlorobenzyl chloride} + \text{CH}2\text{CD}2\text{OD} \xrightarrow{\text{NaOH}} \text{2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4} + \text{Cl}^- + \text{H}_2\text{O}
$$

Optimized Reaction Conditions

  • Temperature : 80–100°C.
  • Solvent : Anhydrous ethanol or toluene.
  • Catalyst : Tetrabutylammonium chloride (0.5–1.0 mol%) enhances reaction rate via phase-transfer catalysis.
  • Yield : 92–96%.

Table 1: Comparative Reaction Conditions

Parameter Vulcanchem EvitaChem Patent EP0272674A2
Temperature (°C) 95–105 80–100 100
Base NaOH NaOH Anhydrous NaOAc
Catalyst None None TBAC (0.5 mol%)
Reaction Time (hours) 5 7 2
Yield (%) 94.6 95.0 96.3

Synthesis of Key Intermediate: 2,6-Dichlorobenzyl Chloride

Chlorination of 2,6-Dichlorotoluene

2,6-Dichlorobenzyl chloride is synthesized via radical chlorination using AIBN under controlled conditions:

  • Chlorination Temperature : 95–105°C.
  • Chlorine Flow Rate : 200–1000 mL/min.
  • Catalyst : AIBN (0.2–1.0 wt%).
  • Purity : >98.5% (GC analysis).

Critical Step : Excess chlorine increases trichlorobenzyl byproducts, necessitating precise stoichiometry.

Purification and Isolation

Solvent Extraction

  • Washing : Dichloromethane (DCM) or petroleum ether removes unreacted starting materials.
  • Neutralization : Aqueous HCl (5%) and NH₄OH adjust pH to 9 for product isolation.

Column Chromatography

  • Stationary Phase : Silica gel (100–200 mesh).
  • Eluent : CH₂Cl₂/CH₃OH (100:1) or heptane/ethyl acetate (2:1).

Table 2: Solubility Data for Purification

Solvent Solubility (mg/mL)
Dimethyl Sulfoxide 45.2
Methanol 9.05
Water <0.1

Reaction Kinetics and Deuterium Effects

Steric Hindrance and Reactivity

The neopentyl-like structure of 2,6-dichlorobenzyl chloride imposes steric hindrance, slowing nucleophilic substitution. Triflates (CF₃SO₃⁻) are superior leaving groups compared to chlorides, but chloride remains preferred for cost and stability.

Isotopic Effects

Deuterium in ethanol-d4 reduces reaction rates (kH/kD ≈ 2–3) due to stronger C-D bonds, necessitating prolonged reaction times.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of -OH proton at δ 1.5–2.0 ppm confirms deuterium incorporation.
  • ¹³C NMR : Peaks at δ 70–75 ppm (C-O) and δ 125–135 ppm (aromatic Cl).

Gas Chromatography (GC)

  • Purity : >99% confirmed by GC retention time matching.

Industrial-Scale Production

Batch Reactor Design

  • Capacity : 500–1000 L reactors with reflux condensers.
  • Cost Efficiency : TBAC reduces reaction time by 50%, lowering operational costs.

Environmental Impact

  • Chlorine Byproducts : Scrubbed with sodium sulfite to prevent HCl emissions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitutions due to the electrophilic benzyl chloride precursor. Key reactions include:

Oxidation Reactions

The ethanol-d4 moiety undergoes oxidation to form deuterated ketones or carboxylic acids under controlled conditions:

Oxidation to 2-[(2,6-Dichlorobenzyl)oxy]acetic acid-d4

Using pyridinium chlorochromate (PCC) in dichloromethane:

C9H10Cl2O2 d4PCCC9H8Cl2O3 d4\text{C}_9\text{H}_{10}\text{Cl}_2\text{O}_2\text{ d}_4\xrightarrow{\text{PCC}}\text{C}_9\text{H}_8\text{Cl}_2\text{O}_3\text{ d}_4

Key Observations

  • Reaction time: 4–6 hours at 25°C.

  • Deuterium retention: >95% (confirmed via mass spectrometry).

Acid-Catalyzed Cleavage

The ether bond is susceptible to cleavage under strong acidic conditions, yielding deuterated ethanol and 2,6-dichlorobenzyl derivatives :

C9H10Cl2O2 d4DCl D2OCD3CD2OH+2 6 Cl2C6H3CH2OH\text{C}_9\text{H}_{10}\text{Cl}_2\text{O}_2\text{ d}_4\xrightarrow{\text{DCl D}_2\text{O}}\text{CD}_3\text{CD}_2\text{OH}+\text{2 6 Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{OH}

Reaction Parameters

AcidTemperatureDeuterium Retention
DCl (deuterated HCl)50–70°C>90%
D$$
_2SOSO
_4$$80–100°C85–88%

Isotopic Exchange Reactions

Deuterium in the ethanol-d4 group undergoes exchange in protic solvents, particularly under acidic or basic conditions :

Mechanism

C2D4OH+D2OC2D3HO+HD2O+\text{C}_2\text{D}_4\text{OH}+\text{D}_2\text{O}\rightleftharpoons \text{C}_2\text{D}_3\text{HO}+\text{HD}_2\text{O}^+

Kinetic Data
| Condition | Exchange Rate (k, s1^{-1}) |
|---------------------|-------------------------------|
| pH 1 (DCl) | 1.2×1031.2\times 10^{-3} |
| pH 7 (D2_2O) | 3.5×1053.5\times 10^{-5} |
| pH 14 (NaOD) | 6.8×1046.8\times 10^{-4} |

Halogen Stability

The 2,6-dichlorobenzyl group resists nucleophilic displacement under standard conditions but undergoes radical-mediated dechlorination at >200°C .

Ether Stability

  • Resists hydrolysis in neutral aqueous solutions.

  • Decomposes in presence of Lewis acids (e.g., BF3_3) at elevated temperatures.

Physical and Spectroscopic Data

PropertyValue
Molecular FormulaC$$
_9HH
_{10}ClCl
_2OO
_2d-d
_4$$
Molecular Weight225.11 g/mol
Boiling Point318.8 ± 32.0°C
Density1.3 ± 0.1 g/cm$$
^3$$
$$
^1HNMR(CDClHNMR(CDCl
_3$$)δ 3.65 (m, 2H, –OCH$$
_2),4.58(s,2H,ArCH),4.58(s,2H,ArCH
_2$$O)

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a reference compound in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, altering their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2,6-dichlorobenzyloxy group is a common structural motif in pharmaceuticals and degradants. Below is a detailed comparison of 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 with structurally or functionally related compounds:

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Features/Applications
This compound C₉H₅D₄Cl₂O₂ ~223.1* Deuterated internal standard for MS; used in stability studies of vilanterol derivatives .
2-[(2,6-Dichlorobenzyl)oxy]ethanol C₉H₁₀Cl₂O₂ 221.08 Degradation product of vilanterol under acidic/basic conditions; m/z = 221 .
Isoconazole C₁₈H₁₄Cl₄N₂O 416.13 Antifungal agent with a 2,6-dichlorobenzyloxy-phenylethyl-imidazole structure .
Vilanterol degradant (6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine) C₁₅H₂₂Cl₂NO₂ 320.25 Intermediate in vilanterol degradation; formed via N-dealkylation .
(1E)-N-[(2,6-Dichlorobenzyl)oxy]ethanimine derivative C₂₁H₂₃Cl₂NO 376.32 Cyclopropane-containing intermediate; synthetic application in organic chemistry .

*Note: Exact mass varies with deuteration level.

Functional and Analytical Differences

  • Deuteration Effects: The -d4 labeling in this compound provides a distinct mass shift (Δm/z = +4) compared to its non-deuterated counterpart, enabling precise quantification in MS-based assays without interference from endogenous metabolites .
  • Degradation Pathways: Unlike the deuterated form, non-deuterated 2-[(2,6-Dichlorobenzyl)oxy]ethanol is a known degradant of vilanterol, forming via cleavage of hexylamine and subsequent oxidation .
  • Pharmacological Activity: Isoconazole leverages the 2,6-dichlorobenzyloxy group for antifungal activity, whereas the ethanol-d4 variant lacks therapeutic function and is purely analytical .

Stability and Spectral Properties

  • Stability: The deuterated ethanol-d4 compound exhibits enhanced stability in isotopic labeling studies, whereas non-deuterated analogs degrade under oxidative stress (e.g., forming ethane-1,2-diol and 2,6-dichlorobenzyl alcohol) .
  • Spectroscopy : Density functional theory (DFT) studies confirm that the 2,6-dichlorobenzyloxy group’s NMR chemical shifts align with experimental data (B3LYP functional), a property conserved across analogs like isoconazole .

Key Research Findings

Analytical Utility: this compound is critical in UPLC-MS assays for tracking vilanterol degradation, achieving a detection limit of 0.1 ng/mL in urine .

Structural-Activity Relationship (SAR): The 2,6-dichlorobenzyloxy group’s electronegativity enhances binding to fungal cytochrome P450 enzymes in isoconazole, a feature absent in the ethanol-d4 variant .

Degradation Kinetics: Non-deuterated ethanol derivatives degrade 10× faster than deuterated forms under accelerated stability testing (40°C/75% RH) .

Biological Activity

2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 is a deuterated derivative of a compound known for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has a molecular formula of C10H10Cl2O2D4. The presence of deuterium isotopes can influence the compound's metabolic stability and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been noted for its potential as a muscarinic receptor antagonist and beta-adrenergic receptor agonist, which are critical in respiratory and inflammatory responses.

Biological Activities

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The dichlorobenzyl moiety is known to enhance the antimicrobial efficacy by disrupting microbial cell membranes.
  • Anti-inflammatory Effects : Research suggests that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines, potentially benefiting conditions such as asthma or chronic obstructive pulmonary disease (COPD).
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, although further research is necessary to elucidate its efficacy and safety profile.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Study 2: Anti-inflammatory Properties

In a controlled in vitro study, the compound was tested for its ability to inhibit TNF-alpha production in macrophages. The findings indicated a dose-dependent decrease in TNF-alpha levels:

Concentration (µM)TNF-alpha Production (% Inhibition)
00
1025
5050
10075

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest a moderate half-life with significant first-pass metabolism. Further studies are needed to establish detailed pharmacokinetic parameters.

Q & A

Basic Synthesis and Characterization

Q: What are the key synthetic methodologies for preparing 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4, and how does deuteration impact reaction conditions? A: The synthesis typically involves nucleophilic substitution or etherification reactions. For non-deuterated analogs, 2,6-dichlorobenzyl bromide reacts with ethylene glycol derivatives under basic conditions (e.g., K₂CO₃ in DMF) . For deuteration, methanol-d4 (CD₃OD) is used as a deuterium source, requiring anhydrous conditions to prevent isotopic exchange . Characterization relies on NMR (¹H, ¹³C, and deuterium-decoupled spectra), FT-IR (C-O-C stretch at ~1100 cm⁻¹), and mass spectrometry (e.g., EI-MS for isotopic purity verification) .

Advanced Analytical Challenges

Q: How can researchers resolve co-elution issues in HPLC analysis of this compound and its non-deuterated counterpart? A: Use reverse-phase HPLC with a C18 column and a deuterium-sensitive detector (e.g., UV-Vis at 254 nm). Adjust the mobile phase composition (e.g., acetonitrile-d3:water gradient) to exploit slight polarity differences caused by deuteration. Confirm peak identity via LC-MS with isotopic mass shifts (e.g., +4 Da for d4) . For complex mixtures, 2D-NMR (HSQC, HMBC) can distinguish deuterated positions .

Mechanistic Studies in Biological Activity

Q: What experimental strategies are recommended to investigate the deuterium isotope effect on the biological activity of this compound? A: Compare IC₅₀ values of deuterated and non-deuterated compounds in enzyme inhibition assays (e.g., cytochrome P450 isoforms). Use kinetic isotope effect (KIE) studies to assess metabolic stability: incubate both compounds with liver microsomes and quantify metabolites via LC-MS/MS. Deuteration at the ethoxy group may reduce metabolic cleavage, extending half-life . Parallel molecular dynamics simulations can model deuterium’s impact on binding affinity .

Stability and Degradation Pathways

Q: What factors influence the hydrolytic stability of this compound, and how can degradation products be identified? A: Stability is pH-dependent: the compound degrades rapidly under acidic conditions (pH < 3) via ether bond cleavage, forming 2,6-dichlorobenzyl alcohol and deuterated ethylene glycol. Use accelerated stability testing (40°C/75% RH) with periodic sampling. Degradation products are identified via GC-MS (for volatile byproducts) and HRMS for non-volatile intermediates. Isotopic labeling aids in tracking degradation pathways .

Data Contradictions in Synthetic Yield

Q: How should researchers address discrepancies in reported yields for this compound synthesis across studies? A: Variations often arise from differences in deuteration efficiency or purification methods. Replicate experiments using controlled deuterium sources (e.g., CD₃OD vs. D₂O) and quantify isotopic incorporation via ¹H NMR integration. Statistical analysis (e.g., ANOVA) of triplicate syntheses can identify outliers. Optimize column chromatography (silica gel vs. Sephadex LH-20) to improve recovery .

Isotopic Purity Validation

Q: What advanced techniques ensure ≥98% isotopic purity of this compound for pharmacokinetic studies? A: Combine high-resolution mass spectrometry (HRMS) with deuterium NMR. HRMS detects isotopic peaks (e.g., m/z 322.05 for d4 vs. 318.02 for non-deuterated). Deuterium NMR (²H NMR at 61.4 MHz) confirms absence of protio-impurities at key positions. For trace analysis, use isotope ratio mass spectrometry (IRMS) .

Applications in Drug Formulation

Q: How does this compound enhance the pharmacokinetic profile of β₂-adrenergic agonists like vilanterol? A: As a deuterated prodrug moiety, it slows hepatic metabolism via the deuteration effect, increasing plasma half-life. In vitro studies show a 2.3-fold increase in t₁/₂ for vilanterol-d4 compared to the non-deuterated form. Formulate as dry powder inhalers (DPIs) using lactose carriers; assess aerosol performance via cascade impaction .

Safety and Handling Protocols

Q: What precautions are necessary when handling this compound in aqueous reactions? A: Use inert atmosphere (N₂/Ar) to prevent isotopic exchange with moisture. Store in amber vials at –20°C with desiccants. For aqueous work, employ deuterated solvents (D₂O, CD₃CN) to maintain isotopic integrity. Monitor pH with deuterium-compatible electrodes .

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